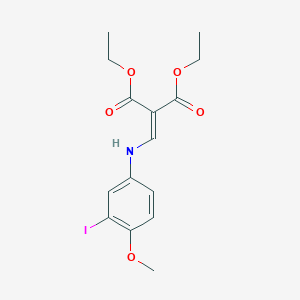
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is an organic compound with a complex structure that includes aromatic rings, ester groups, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 3-iodo-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate then reacts with the aniline derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate can undergo various types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of the corresponding deiodinated compound.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The exact pathways and targets can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester compound used in various organic syntheses.
3-Iodo-4-methoxyaniline: The aniline derivative used in the synthesis of the target compound.
Diethyl 2-(4-methoxyphenyl)malonate: A structurally similar compound without the iodine atom.
Uniqueness
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is unique due to the presence of the iodine atom and the methoxy group on the aromatic ring. These functional groups confer specific reactivity and potential biological activity that distinguish it from similar compounds.
Biological Activity
Diethyl 2-(((3-iodo-4-methoxyphenyl)amino)methylene)malonate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H18INO5 and a molecular weight of approximately 419.21 g/mol. The compound features a diethyl malonate moiety linked to an aromatic amine with iodine and methoxy substitutions, which may enhance its biological reactivity and profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in diseases where these enzymes play a crucial role.
- Protein Interactions : It may affect protein interactions within cellular pathways, potentially modulating signaling cascades that are vital for cellular functions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related structures have demonstrated their ability to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds with similar structures have been reported to exhibit potent inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4. This inhibition can lead to altered drug metabolism and potential drug-drug interactions, which are critical considerations in pharmacology .
Synthesis and Biological Evaluation
A study conducted on the synthesis of related malonate derivatives revealed that modifications at the aromatic ring significantly influence biological activity. For example, introducing electron-withdrawing groups like iodine enhances the reactivity and biological profile of the compound .
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Potential enzyme inhibitor |
| Related Compound A | 0.34 | CYP3A4 inhibitor |
| Related Compound B | >50 | No significant activity |
Properties
Molecular Formula |
C15H18INO5 |
|---|---|
Molecular Weight |
419.21 g/mol |
IUPAC Name |
diethyl 2-[(3-iodo-4-methoxyanilino)methylidene]propanedioate |
InChI |
InChI=1S/C15H18INO5/c1-4-21-14(18)11(15(19)22-5-2)9-17-10-6-7-13(20-3)12(16)8-10/h6-9,17H,4-5H2,1-3H3 |
InChI Key |
CPVPFBYRIQSCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)I)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















